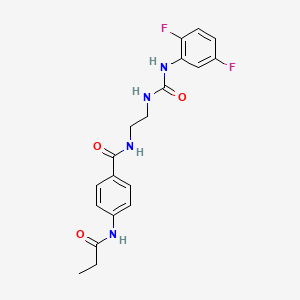

N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a urea derivative, which are known to exhibit broad-spectrum biological activity . The 2,5-difluorophenyl group is a common motif in medicinal chemistry, known for its bioisosteric properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, urea derivatives are often synthesized using simple condensation, reduction, and nucleophilic addition sequences .Molecular Structure Analysis

The molecular structure of this compound would likely involve the urea group (-NH-CO-NH-) linking the 2,5-difluorophenyl group and the propionamidobenzamide group .Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 2,3-Difluorophenol, is a solid at room temperature with a melting point range of 39-42 °C .Wissenschaftliche Forschungsanwendungen

Chemical Stability in Agricultural Applications Research on ureide insecticides, including those with structural elements similar to N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide, highlights their chemical stability in compost environments used in mushroom cultivation. This stability is contrasted with phosphorus-containing insecticides, suggesting potential for agricultural applications where long-term effectiveness is desired. The study by Argauer and Cantelo (1980) indicates that such ureides maintain their insecticidal properties over extended periods, which could be advantageous for pest management in agriculture (Argauer & Cantelo, 1980).

Pharmaceutical and Medical Research While the specific compound this compound was not directly identified in the search, various studies on closely related compounds, such as those involving N-linked glycans and benzamide derivatives, reveal their significance in developing pharmaceuticals and understanding metabolic pathways. For example, Harvey (2000) discusses the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, underscoring the utility of such analyses in pharmaceutical sciences (Harvey, 2000).

Advanced Material Science In the realm of material science, the synthesis and characterization of novel polyimides, including benzamide derivatives, offer insights into the development of materials with high thermal stability and specific electronic properties. The work by Butt et al. (2005) showcases the potential of these compounds in creating advanced polymers with wide applicability in technology and industry (Butt et al., 2005).

Environmental Science In environmental science, the exploration of photocatalytic degradation pathways, such as those involving propyzamide (a structure related to benzamides), illustrates the potential environmental applications of such compounds. Studies like those by Torimoto et al. (1996) examine the efficiency of photocatalytic degradation processes, which could be relevant for environmental cleanup and pollution control (Torimoto et al., 1996).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[(2,5-difluorophenyl)carbamoylamino]ethyl]-4-(propanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N4O3/c1-2-17(26)24-14-6-3-12(4-7-14)18(27)22-9-10-23-19(28)25-16-11-13(20)5-8-15(16)21/h3-8,11H,2,9-10H2,1H3,(H,22,27)(H,24,26)(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPMCDWHCWXGHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2897236.png)

![tert-butyl 5-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2897242.png)

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897243.png)

![2-(4-ethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2897244.png)

![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2897245.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2897249.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2897250.png)